Cas no 2640969-49-7 (N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide structure
2640969-49-7 structure
商品名:N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
CAS番号:2640969-49-7
MF:C18H17NOS2
メガワット:327.463681936264
CID:5341511
PubChem ID:155801386

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

    • 2640969-49-7
    • N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
    • F6520-0025
    • AKOS040700524
    • N-(2-[2,2′-Bithiophen]-5-ylethyl)-2-methylbenzamide
    • インチ: 1S/C18H17NOS2/c1-13-5-2-3-6-15(13)18(20)19-11-10-14-8-9-17(22-14)16-7-4-12-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)
    • InChIKey: SXSSCIBYXFDZEB-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1SC(C2SC=CC=2)=CC=1)(=O)C1=CC=CC=C1C

計算された属性

  • せいみつぶんしりょう: 327.07515651g/mol
  • どういたいしつりょう: 327.07515651g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 85.6Ų

じっけんとくせい

  • 密度みつど: 1.224±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 510.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.44±0.46(Predicted)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6520-0025-30mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
30mg
$119.0 2023-09-08
Life Chemicals
F6520-0025-20mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
20mg
$99.0 2023-09-08
Life Chemicals
F6520-0025-1mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
1mg
$54.0 2023-09-08
Life Chemicals
F6520-0025-10μmol
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6520-0025-4mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
4mg
$66.0 2023-09-08
Life Chemicals
F6520-0025-5μmol
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6520-0025-100mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
100mg
$248.0 2023-09-08
Life Chemicals
F6520-0025-75mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
75mg
$208.0 2023-09-08
Life Chemicals
F6520-0025-3mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
3mg
$63.0 2023-09-08
Life Chemicals
F6520-0025-10mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide
2640969-49-7
10mg
$79.0 2023-09-08

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide 関連文献

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N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamideに関する追加情報

Research Brief on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide (CAS: 2640969-49-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide (CAS: 2640969-49-7) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the bithiophene moiety and the methylbenzamide group, have garnered significant interest for their role in modulating specific biological targets.

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the bithiophene backbone, followed by amide bond formation to attach the 2-methylbenzamide group. These methodological refinements have enabled the production of gram-scale quantities, facilitating further biological evaluation.

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several kinase targets implicated in inflammatory and oncogenic pathways. Specifically, it has shown nanomolar affinity for JAK2 and FLT3 kinases, with selectivity profiles that suggest potential for targeted therapy. Molecular docking simulations reveal that the bithiophene moiety interacts with hydrophobic pockets in the kinase domains, while the methylbenzamide group forms critical hydrogen bonds with key residues.

Recent preclinical evaluations in animal models of rheumatoid arthritis and acute myeloid leukemia have yielded promising results. The compound demonstrated significant reduction in disease markers at doses that showed minimal toxicity. Pharmacokinetic studies indicate favorable oral bioavailability and tissue distribution, with particular accumulation in bone marrow and synovial tissues - characteristics that align well with its proposed therapeutic applications.

Ongoing research is exploring structure-activity relationships (SAR) around this scaffold, with modifications being tested at both the bithiophene and benzamide regions. Early results suggest that halogen substitutions on the phenyl ring may further enhance potency and metabolic stability. Additionally, formulation studies are underway to develop suitable delivery systems for potential clinical translation.

The compound's mechanism of action appears to involve dual modulation of inflammatory cytokine signaling and cell proliferation pathways. This polypharmacological profile makes it particularly interesting for complex diseases where multiple pathways are dysregulated. However, researchers caution that further optimization may be needed to improve selectivity and reduce potential off-target effects.

In conclusion, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide represents an exciting lead compound in medicinal chemistry, with demonstrated activity against clinically relevant targets. Its development trajectory suggests potential as either a standalone therapeutic or a structural template for further drug discovery efforts. Future research directions will likely focus on advancing the most promising derivatives through IND-enabling studies while continuing to elucidate its precise molecular mechanisms of action.

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